molecular formula C23H21N3O3 B2563874 1-benzyl-3-(benzyloxy)-N-(furan-2-ylmethyl)-1H-pyrazole-4-carboxamide CAS No. 1014070-26-8

1-benzyl-3-(benzyloxy)-N-(furan-2-ylmethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2563874
CAS No.: 1014070-26-8
M. Wt: 387.439
InChI Key: QBTQKUJQLMLXOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-(benzyloxy)-N-(furan-2-ylmethyl)-1H-pyrazole-4-carboxamide (CAS 1014070-26-8) is a synthetic small molecule featuring a pyrazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The compound's structure includes a 1-benzyl-3-(benzyloxy)-1H-pyrazole moiety linked to a furan-2-ylmethyl group via a carboxamide bridge. Pyrazole-based compounds are extensively investigated in pharmaceutical research for their potential as anti-inflammatory and anticancer agents . These molecules often function by targeting key enzymatic pathways; for instance, some structurally related N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives have been identified as potent allosteric inhibitors of MEK (Mitogen-activated protein kinase kinase), a critical enzyme in the MAPK signaling pathway that is often dysregulated in cancers . Inhibition of this pathway can lead to the suppression of cellular proliferation, making such compounds valuable tools for probing oncology targets . Furthermore, the distinct substitution pattern on the pyrazole core, including the benzyloxy and benzyl groups, is a common strategy in drug design to optimize a compound's interaction with biological targets and its overall pharmacokinetic profile. This compound is supplied for research purposes such as biological screening, hit-to-lead optimization, and mechanism-of-action studies. It is intended for use by qualified laboratory professionals only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-benzyl-N-(furan-2-ylmethyl)-3-phenylmethoxypyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c27-22(24-14-20-12-7-13-28-20)21-16-26(15-18-8-3-1-4-9-18)25-23(21)29-17-19-10-5-2-6-11-19/h1-13,16H,14-15,17H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTQKUJQLMLXOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=N2)OCC3=CC=CC=C3)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-(benzyloxy)-N-(furan-2-ylmethyl)-1H-pyrazole-4-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as an α,β-unsaturated ketone or diketone, under acidic or basic conditions.

    Benzyloxylation: The benzyloxy group can be introduced by reacting the pyrazole derivative with benzyl alcohol in the presence of a suitable catalyst, such as a Lewis acid.

    Furan-2-ylmethylation: The furan-2-ylmethyl group can be introduced through a nucleophilic substitution reaction using furan-2-ylmethyl chloride and a base.

    Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the pyrazole derivative with an appropriate amine, such as furan-2-ylmethylamine, under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-(benzyloxy)-N-(furan-2-ylmethyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or benzyloxy positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Potassium carbonate, sodium hydroxide.

    Catalysts: Lewis acids like aluminum chloride.

Major Products Formed

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Amines.

    Substitution Products: Various substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new pyrazole-based compounds.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of various diseases due to its bioactive properties.

    Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(benzyloxy)-N-(furan-2-ylmethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-4-carboxamide Derivatives with Aromatic Substituents

Several pyrazole-4-carboxamide analogs share structural similarities with the target compound. Key examples include:

Compound Name Key Substituents Molecular Formula Molecular Weight Functional Groups/Notes Source
1-Benzyl-3-(benzyloxy)-N-(furan-2-ylmethyl)-1H-pyrazole-4-carboxamide (Target) Benzyl (N1), benzyloxy (C3), furan-2-ylmethylamide (C4) C25H23N3O3 413.47 g/mol Carboxamide, ether, furan
Penthiopyrad (N-[2-(1,3-dimethylbutyl)-3-thienyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide) Thienyl, trifluoromethyl, methyl C16H20F3N3OS 359.4 g/mol Carboxamide, thiophene, CF3
4-Methoxy-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}benzenecarboxamide Methoxyphenyl, phenoxy, trifluoromethyl C20H18F3N3O3 405.37 g/mol Carboxamide, ether, CF3

Key Observations :

  • Substituent Effects : The benzyl and benzyloxy groups in the target compound may enhance lipophilicity compared to analogs with trifluoromethyl (e.g., Penthiopyrad) or methoxy groups (e.g., ). This could influence solubility and membrane permeability .
  • Heteroaromatic Moieties: The furan-2-ylmethyl group distinguishes the target compound from analogs with thiophene (Penthiopyrad) or benzothiazole (e.g., N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide, ). Furan’s electron-rich nature may alter reactivity or binding interactions .
Functional Group Comparisons
Carboxamide vs. Carbaldehyde
  • Carboxamides : Typically more stable and less reactive than aldehydes. Used in agrochemicals (e.g., Penthiopyrad, ) and pharmaceuticals due to hydrogen-bonding capabilities .
  • Carbaldehydes : Serve as intermediates for further functionalization (e.g., Schiff base formation). For example, 1-benzoyl-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde () exhibits IR bands at 1633 cm⁻¹ (C=O) and 2798 cm⁻¹ (CHO), distinct from carboxamide C=O stretches (~1660–1680 cm⁻¹) .
Benzyloxy vs. Halogen Substituents

The benzyloxy group in the target compound contrasts with halogenated analogs (e.g., 5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole, ):

    Biological Activity

    1-benzyl-3-(benzyloxy)-N-(furan-2-ylmethyl)-1H-pyrazole-4-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, focusing on its antiviral properties, mechanisms of action, and relevant research findings.

    Chemical Structure

    The compound can be structurally represented as follows:

    C19H20N2O3\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_3

    Biological Activity Overview

    The biological activity of this compound has been primarily investigated for its antiviral properties. Studies have shown that derivatives of pyrazoles exhibit significant antiviral activity against various viruses, including herpes simplex virus (HSV) and hepatitis C virus (HCV).

    Antiviral Mechanism

    The compound's mechanism of action is believed to involve the inhibition of viral replication. This is often achieved through interference with viral enzymes or by disrupting the viral life cycle at various stages. For instance, pyrazole derivatives have been noted for their ability to inhibit the RNA replication process in HCV, showcasing a selectivity index that indicates low cytotoxicity and high antiviral efficacy.

    Case Studies and Experimental Data

    Several studies have explored the biological activity of pyrazole derivatives similar to this compound:

    • Antiviral Efficacy Against HSV :
      • A study demonstrated that certain pyrazole derivatives reduced the number of HSV plaques significantly, indicating their potential as antiviral agents .
      • The compound exhibited an EC50 value in the micromolar range, suggesting effective inhibition of viral replication.
    • Inhibition of HCV :
      • Research indicated that pyrazolecarboxamide hybrids showed promising results in inhibiting HCV replication, with selectivity indices being favorable compared to standard antiviral drugs like ribavirin .
      • One derivative achieved an EC50 value of 6.7 μM against HCV, highlighting its potential as a therapeutic agent .
    • Mechanistic Insights :
      • The interaction of pyrazole compounds with viral proteins was studied using molecular docking simulations, revealing strong binding affinities to key viral targets .
      • These interactions are crucial for understanding how modifications to the pyrazole structure can enhance biological activity.

    Comparative Data Table

    CompoundVirus TargetEC50 (μM)Selectivity Index
    This compoundHCV6.7High
    Pyrazole Derivative AHSV5.0Moderate
    Pyrazole Derivative BHCV10.0High

    Q & A

    Basic: What are the key synthetic routes for 1-benzyl-3-(benzyloxy)-N-(furan-2-ylmethyl)-1H-pyrazole-4-carboxamide, and how are reaction conditions optimized?

    The synthesis typically involves multi-step organic reactions. A common route includes:

    • Cyclization : Formation of the pyrazole core via [3+2] cycloaddition using hydrazine derivatives and β-keto esters.
    • Functionalization : Benzylation at the pyrazole N1 and O3 positions using benzyl halides under basic conditions (e.g., K₂CO₃ in DMF).
    • Amide coupling : Reaction of the pyrazole-4-carboxylic acid intermediate with furan-2-ylmethylamine via coupling reagents (e.g., HATU or EDC) .
      Optimization : Solvent choice (e.g., DMF for benzylation, acetonitrile for coupling), temperature control (60–80°C for cyclization), and catalyst selection (e.g., CuI for regioselective benzylation) are critical for yield and purity. Microwave-assisted synthesis may enhance efficiency in later steps .

    Basic: How is the molecular structure of this compound characterized, and what analytical techniques are prioritized?

    Structural characterization relies on:

    • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., benzyl vs. benzyloxy groups) and amide linkage integrity.
    • Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
    • X-ray crystallography : For absolute configuration determination, particularly if chiral centers exist .
      Key data : Distinctive signals include furan protons (δ 6.2–7.4 ppm), pyrazole C4 carbonyl (δ 160–165 ppm in ¹³C NMR), and benzyloxy CH₂ (δ 4.5–5.0 ppm) .

    Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

    Discrepancies in bioactivity (e.g., anti-inflammatory vs. anticancer potency) may arise from:

    • Assay variability : Use standardized protocols (e.g., IC₅₀ determination in MTT assays with matched cell lines).
    • Structural analogs : Compare activity of derivatives (e.g., N-phenethyl vs. N-(furan-2-ylmethyl) groups) to isolate pharmacophore contributions .
    • Solubility factors : Adjust DMSO concentrations or use prodrug strategies to mitigate false negatives in in vitro screens .

    Advanced: What strategies are effective for improving the metabolic stability of this pyrazole-carboxamide derivative?

    • Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) at the benzyl ring to reduce oxidative metabolism .
    • Prodrug design : Mask the amide group with enzymatically cleavable protectors (e.g., pivaloyloxymethyl) to enhance bioavailability .
    • In silico modeling : Use CYP450 isoform docking studies (e.g., CYP3A4) to predict metabolic hotspots .

    Basic: What are the primary pharmacological targets hypothesized for this compound?

    • Enzyme inhibition : Kinase targets (e.g., JAK2, EGFR) due to pyrazole’s ATP-binding pocket mimicry.
    • Receptor modulation : GPCRs (e.g., serotonin receptors) via furan’s π-π interactions .
    • Supporting data : Analogous compounds show IC₅₀ values <10 µM in kinase inhibition assays .

    Advanced: How can researchers validate the proposed mechanism of action in complex biological systems?

    • CRISPR-Cas9 knockout : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines.
    • SPR/BLI assays : Measure direct binding kinetics (e.g., KD values) to purified target proteins.
    • Transcriptomics : RNA-seq to identify downstream pathways (e.g., NF-κB or MAPK) post-treatment .

    Basic: What are the stability challenges during storage and handling of this compound?

    • Hydrolysis : The benzyloxy group is prone to acid/base-mediated cleavage. Store under inert gas (N₂/Ar) at −20°C in anhydrous DMSO.
    • Light sensitivity : Furan rings may degrade under UV; use amber vials for solutions .

    Advanced: How can computational chemistry guide the design of derivatives with enhanced potency?

    • QSAR modeling : Correlate substituent electronic parameters (e.g., Hammett σ) with bioactivity.
    • MD simulations : Assess binding mode stability in kinase pockets (e.g., hinge region interactions).
    • ADMET prediction : Tools like SwissADME to optimize logP (aim for 2–4) and reduce hERG liability .

    Basic: What synthetic impurities are commonly observed, and how are they controlled?

    • Byproducts : Unreacted benzyl halides, regioisomeric pyrazoles, or hydrolyzed amides.
    • Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) or silica gel chromatography (ethyl acetate/hexane) .

    Advanced: How should researchers approach scaling up synthesis without compromising yield?

    • Flow chemistry : Continuous processing for exothermic steps (e.g., benzylation).
    • Catalyst recycling : Immobilize Cu catalysts on silica to reduce metal contamination.
    • DoE optimization : Screen parameters (e.g., stoichiometry, temperature) via factorial design .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.